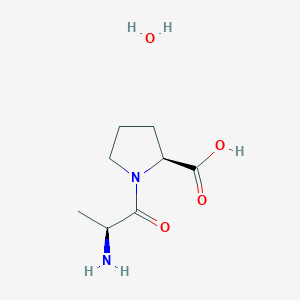

L-Alanyl-L-proline hydrate

CAS No.:

Cat. No.: VC16192473

Molecular Formula: C8H16N2O4

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H16N2O4 |

|---|---|

| Molecular Weight | 204.22 g/mol |

| IUPAC Name | (2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carboxylic acid;hydrate |

| Standard InChI | InChI=1S/C8H14N2O3.H2O/c1-5(9)7(11)10-4-2-3-6(10)8(12)13;/h5-6H,2-4,9H2,1H3,(H,12,13);1H2/t5-,6-;/m0./s1 |

| Standard InChI Key | SSUWZOPYGFOQJA-GEMLJDPKSA-N |

| Isomeric SMILES | C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N.O |

| Canonical SMILES | CC(C(=O)N1CCCC1C(=O)O)N.O |

Introduction

Chemical Structure and Molecular Properties

Molecular Composition

L-Alanyl-L-proline hydrate integrates two non-polar amino acids: L-alanine, featuring a methyl side chain, and L-proline, distinguished by its pyrrolidine ring. The peptide bond between these residues adopts a rigid conformation due to proline’s cyclic structure, which restricts rotational freedom and enhances thermodynamic stability . The hydrate form incorporates a water molecule hydrogen-bonded to the carboxylate group, a feature confirmed by NMR studies .

Table 1: Key Molecular Properties of L-Alanyl-L-proline Hydrate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 204.21 g/mol | |

| Purity (HPLC) | >95% | |

| Hydration Sites | Carboxylate oxygen atoms |

Structural Comparisons with Related Compounds

The dipeptide’s hybrid hydrophilic-hydrophobic profile differentiates it from simpler amino acids. For instance, glycine lacks side chains, while L-alanylleucine exhibits enhanced hydrophobicity due to leucine’s isobutyl group . Proline’s cyclic structure further distinguishes L-alanyl-L-proline hydrate from linear peptides, impacting its solubility and interaction with biomolecules .

Synthesis and Stereoselective Preparation

Traditional Synthesis Methods

Conventional synthesis involves coupling L-alanine and L-proline via solid-phase peptide synthesis (SPPS) or solution-phase methods. These approaches often yield racemic mixtures, necessitating chromatographic purification to isolate the L,L-diastereomer .

Advanced Stereoselective Processes

A patented four-step method (WO1994026771A1) achieves high stereospecificity :

-

Acylation: Reacting L-proline with 2,2-dichloropropionyl chloride at pH ≥ 11 produces N-(2,2-dichloropropionyl)-L-proline.

-

Hydrolysis: Adjusting the pH to 6.5–8.5 yields N-pyruvyl-L-proline.

-

Amine Treatment: Condensation with hydroxylamine forms an imine intermediate.

-

Hydrogenation: Catalytic hydrogenation stereoselectively reduces the imine to L-alanyl-L-proline.

This process avoids intermediate isolation, enhancing efficiency and reducing losses .

Table 2: Key Steps in Stereoselective Synthesis

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| Acylation | L-proline, dichloropropionyl chloride | pH 11, 10°C | N-(2,2-dichloropropionyl)-L-proline |

| Hydrolysis | Acidic aqueous solution | pH 6.5–8.5, 25°C | N-pyruvyl-L-proline |

| Condensation | Hydroxylamine | Dean-Stark apparatus | Imine intermediate |

| Hydrogenation | H₂, Pd/C catalyst | 50 psi, 40°C | L-alanyl-L-proline |

Hydration Dynamics and Solvent Interactions

Hydration Sites Revealed by NMR

NMR studies demonstrate that the carboxylate group in L-alanyl-L-proline hydrate forms hydrogen bonds with two water molecules at neutral/basic pH, while a third water interacts with the protonated COOH group under acidic conditions . These interactions stabilize the dipeptide in aqueous environments, influencing its solubility and osmotic activity.

Aggregation Behavior in Solution

Small-angle neutron scattering (SANS) data indicate minimal proline aggregation at concentrations up to 1:10 (proline/water), with solute-solute radial distribution functions suggesting weak intermolecular interactions . This dispersion is critical for its role as an osmolyte in biological systems.

Biological and Pharmacological Applications

Role in Protein Stabilization

L-Alanyl-L-proline hydrate’s dual hydrophilicity and rigidity make it effective in stabilizing protein structures under stress conditions. Its hydration shell mitigates denaturation by competing with protein-water interactions .

Drug Development and Prodrug Design

As a metabolite of enalapril, this dipeptide serves as a prodrug intermediate. Its stereoselective synthesis ensures high enantiomeric purity, a prerequisite for ACE inhibitors .

Comparative Analysis with Structural Analogues

Functional Differences in Peptide Backbones

Compared to L-alanylglycine, L-alanyl-L-proline hydrate’s proline residue introduces kinks in peptide chains, disrupting α-helix formation. This property is exploited in designing bioactive peptides with constrained conformations .

Table 3: Structural and Functional Comparison of Analogues

| Compound | Key Feature | Biological Impact |

|---|---|---|

| L-Alanylglycine | Flexible backbone | Promotes helical structures |

| L-Prolyl-L-alanine | Cyclic constraint | Enhances metabolic stability |

| L-Alanylleucine | Hydrophobic side chain | Facilitates membrane penetration |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume